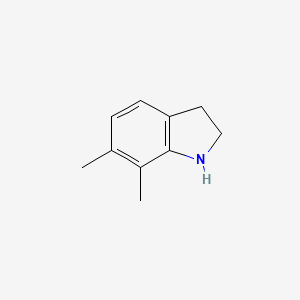

6,7-Dimethyl-2,3-dihydro-1H-indole

Descripción

Propiedades

Fórmula molecular |

C10H13N |

|---|---|

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

6,7-dimethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-4,11H,5-6H2,1-2H3 |

Clave InChI |

JKCVBHBAFRJIKA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(CCN2)C=C1)C |

Origen del producto |

United States |

6,7-Dimethyl-2,3-dihydro-1H-indole chemical structure and properties

Technical Whitepaper: 6,7-Dimethyl-2,3-dihydro-1H-indole

Executive Summary

6,7-Dimethyl-2,3-dihydro-1H-indole (also known as 6,7-dimethylindoline) is a bicyclic nitrogen heterocycle serving as a critical "privileged scaffold" in modern drug discovery.[1] Unlike its oxidized counterpart (indole), the indoline core possesses a basic nitrogen (sp³) and a distinct three-dimensional puckering, offering unique vector binding properties in enzyme active sites.[1]

The 6,7-dimethyl substitution pattern is non-trivial; it provides significant steric bulk proximal to the nitrogen atom, influencing N-substituent conformation, and effectively blocks the metabolic "hotspots" at the 6 and 7 positions, potentially extending the half-life of derived pharmacophores.[1] This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this scaffold in high-throughput lead optimization.[1]

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 6,7-Dimethyl-2,3-dihydro-1H-indole |

| Common Name | 6,7-Dimethylindoline |

| CAS Number | Note: Often synthesized in situ from 55199-24-1 (Indole); Indoline specific: 55755-22-5 (check specific salt forms) |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| SMILES | Cc1ccc2c(c1C)CCN2 |

| pKa (Conjugate Acid) | ~4.5 - 5.0 (Predicted; significantly more basic than indole) |

| LogP (Predicted) | ~2.5 (Increased lipophilicity vs. unsubstituted indoline) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

Synthetic Architectures

The synthesis of 6,7-dimethylindoline is most reliably achieved via the reduction of the commercially available 6,7-dimethylindole.[1] For de novo construction, the Leimgruber-Batcho synthesis from 2,3-dimethylnitrobenzene is the industry standard for ensuring regiochemical fidelity.[1]

Synthesis Workflow Visualization

Figure 1: Retrosynthetic logic flow from nitrobenzene precursor to the indoline target.[1]

Protocol A: Reduction of 6,7-Dimethylindole (Standard Laboratory Method)

Rationale: Indoles are electron-rich but acid-sensitive.[1] Direct hydrogenation can sometimes reduce the benzene ring. The use of Sodium Cyanoborohydride (NaCNBH₃) in acetic acid is a self-validating protocol because the acidic medium protonates the C3 position, generating an iminium species that is rapidly and selectively reduced to the indoline.[1]

Materials:

-

6,7-Dimethylindole (1.0 equiv)[1]

-

Sodium Cyanoborohydride (NaCNBH₃) (3.0 equiv)[1]

-

Glacial Acetic Acid (Solvent/Reagent)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dimethylindole (e.g., 1.45 g, 10 mmol) in Glacial Acetic Acid (20 mL). The solution may turn slightly yellow.

-

Cooling: Cool the mixture to 10–15°C using a water bath. Critical: Do not freeze the acetic acid (MP 16°C); maintain just enough warmth to keep it liquid but cool enough to moderate the exotherm.

-

Reagent Addition: Add NaCNBH₃ (1.88 g, 30 mmol) portion-wise over 20 minutes. Caution: This generates HCN/H₂ gas; perform in a well-ventilated fume hood.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 10% EtOAc/Hexane). The indoline spot will be more polar and stain distinctively with Ehrlich’s reagent (turning pink/purple) or Ninhydrin.

-

Quenching: Pour the reaction mixture into ice water (100 mL).

-

Basification: Slowly basify to pH >10 using 50% NaOH solution. Note: Ensure the solution is cold during addition to prevent polymerization.

-

Extraction: Extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Reactivity Profile & Functionalization

The 6,7-dimethylindoline scaffold presents a specific reactivity landscape defined by the electron-donating nitrogen and the steric blockade at positions 6 and 7.[1]

Reactivity Logic Map

Figure 2: Functionalization logic.[1] The 7-methyl group imposes steric constraints on N-substitution, while the 6,7-blockade directs electrophilic attack almost exclusively to C5.[1]

Key Reactivity Insights

-

C5-Formylation (Vilsmeier-Haack): Due to the 6,7-dimethyl blocking, the C5 position is the most nucleophilic carbon on the aromatic ring.[1] Reaction with POCl₃/DMF yields the 5-formyl derivative in high regioselectivity, a key intermediate for extending the scaffold.[1]

-

N-Alkylation Sterics: The 7-methyl group creates a "molecular wall" near the nitrogen.[1] When performing N-alkylation or Buchwald-Hartwig couplings, bulky ligands on the catalyst may clash with the 7-Me.[1] Recommendation: Use smaller ligands or higher temperatures for N-arylation.[1]

Pharmaceutical Applications

5.1 Metabolic Stability (The "Magic Methyl" Effect) In medicinal chemistry, the 6 and 7 positions of the indole/indoline core are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: Methylating these positions blocks CYP450 attack, preventing the formation of rapid metabolites and potentially increasing the in vivo half-life (t1/2) of the drug candidate.[1]

5.2 Kinase Inhibitor Design The 6,7-dimethylindoline moiety mimics the adenosine ring of ATP but with increased lipophilicity.[1]

-

Application: It is frequently used as a hinge-binding motif in kinase inhibitors (e.g., VEGFR, EGFR).[1] The hydrophobic methyl groups can displace conserved water molecules in the enzyme pocket, leading to entropic gain and higher affinity.

5.3 Melatonin Receptor Ligands While melatonin contains a 5-methoxy group, 6,7-substituted indolines have been explored as bioisosteres that maintain receptor affinity while altering the solubility profile.[1]

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Indolines are prone to slow oxidation to indoles upon air exposure; if the compound turns from clear/white to brown, purification is required.[1]

-

Incompatibility: Strong oxidizing agents (converts to indole or isatin).

References

-

Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. "Synthesis of 6-Benzyloxyindole."[1] Organic Syntheses, 1985 , 63, 214. [1]

-

Reduction of Indoles: Gribble, G. W. et al. "Reactions of Sodium Borohydride in Acidic Media; XVI. N-Methylation of Indoles and Oxindoles."[1] Synthesis, 1977 , 859.

-

Indoline Scaffold in Drug Design: Zhang, M. et al. "Indoline-based derivatives: A review of their synthesis and biological activities."[1] European Journal of Medicinal Chemistry, 2021 .

-

Properties of 6,7-Dimethylindole (Precursor): PubChem Compound Summary for CID 107903. [1]

-

General Indoline Synthesis: "Synthesis of indolines." Organic Chemistry Portal.

Sources

Technical Guide: 6,7-Dimethylindoline vs. 6,7-Dimethylindole Aromaticity & Reactivity Profile

[1][2]

Executive Summary

This technical guide provides a comparative analysis of 6,7-dimethylindole and its reduced congener, 6,7-dimethylindoline .[1] While sharing a carbon skeleton, these two scaffolds represent distinct chemical entities with divergent electronic structures, reactivities, and pharmacological profiles.[1]

The core distinction lies in aromaticity :

-

6,7-Dimethylindole: A fully aromatic

-electron system (benzopyrrole) exhibiting high stability and reactivity dominated by electrophilic aromatic substitution (EAS). -

6,7-Dimethylindoline: A partially aromatic system (benzo-fused pyrrolidine) where the heterocyclic ring functions as a cyclic secondary amine, exhibiting higher basicity and nucleophilicity.

This guide details the theoretical basis of these differences, provides spectral evidence, and outlines a self-validating experimental protocol for their interconversion and characterization.[1]

Part 1: Theoretical Framework of Aromaticity

Electronic Structure Comparison

The fundamental difference between the two molecules is the participation of the nitrogen lone pair in the

-

Indole (Aromatic): The nitrogen atom is

-hybridized. Its lone pair resides in angcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Indoline (Non-Aromatic Heterocycle): The C2-C3 bond is saturated. The nitrogen is

-hybridized (pyramidal). The lone pair is localized, participating only in conjugation with the fused benzene ring (similar to N-methylaniline). This makes the nitrogen significantly more basic (pKa of conjugate acid

The "6,7-Dimethyl" Effect

The addition of methyl groups at positions 6 and 7 introduces two critical factors:

-

Electronic Donation: Through inductive (

) and hyperconjugative effects, the methyls increase electron density in the benzene ring, making the system more electron-rich than the parent indole/indoline. -

Steric Ortho-Effect: The 7-methyl group is sterically proximal to the N-H functionality. This creates a "steric wall" that hinders N-functionalization (alkylation/acylation) and disrupts potential hydrogen bonding networks or metal coordination in active sites.

Visualization of Electronic States

The following diagram illustrates the resonance contributions and the disruption of aromaticity upon reduction.

Caption: Figure 1. Electronic transition between the fully aromatic indole system and the partially aromatic indoline system.

Part 2: Quantitative Aromaticity Descriptors (Spectral Evidence)

The most definitive method to distinguish these species is Proton NMR (

Comparative NMR Data

The loss of the ring current in the pyrrole ring upon reduction causes a dramatic upfield shift for the protons at C2 and C3.

| Feature | 6,7-Dimethylindole ( | 6,7-Dimethylindoline ( | Mechanistic Cause |

| C2-H | Loss of anisotropic deshielding (Ring Current). | ||

| C3-H | Transition from | ||

| N-H | Increased electron density on N (less acidic). | ||

| 6,7-Me | Slight shielding due to loss of full ring current. |

Reactivity Profile Comparison

The aromaticity difference dictates the preferred reaction pathways.

| Reaction Type | 6,7-Dimethylindole | 6,7-Dimethylindoline |

| Electrophilic Subst. | C3-Selective. The pyrrole ring is electron-rich. | C5-Selective. Directed by the N-lone pair (para-director). |

| N-Alkylation | Difficult. Requires strong base (NaH) to deprotonate. 7-Me steric hindrance is high. | Easier. Acts as a standard secondary amine. 7-Me still hinders but nucleophilicity is higher. |

| Oxidation | Stable to air. Requires strong oxidants to cleave ring. | Susceptible to air oxidation (slow) or DDQ (fast) to form indole. |

Part 3: Experimental Protocol (Self-Validating System)

To experimentally validate the aromaticity difference, we utilize a Chemical Transformation Cycle . This protocol involves the synthesis of 6,7-dimethylindole via the Leimgruber-Batcho method (reference standard), followed by reduction to indoline, and subsequent re-aromatization.[1]

Objective: Demonstrate the thermodynamic drive toward aromaticity using DDQ oxidation.

Workflow Diagram

Caption: Figure 2. Synthetic cycle for generating and interconverting 6,7-dimethylindole and indoline.

Detailed Protocol: Oxidative Aromatization (Indoline Indole)

This protocol serves as the "Self-Validating System" because the reaction is driven solely by the gain of aromatic stabilization energy (ASE).

Reagents:

-

6,7-Dimethylindoline (1.0 equiv)[1]

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 equiv)

-

1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 6,7-dimethylindoline (e.g., 1.0 mmol, 147 mg) in anhydrous 1,4-dioxane (5 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C in an ice bath. Add DDQ (1.1 mmol, 250 mg) portion-wise over 5 minutes. The solution will immediately darken (charge-transfer complex formation).

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Indole (product) will have a higher Rf than indoline (starting material) and will likely fluoresce under UV (254 nm).

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone byproduct. Wash the pad with dichloromethane (DCM).

-

Purification: Concentrate the filtrate. Redissolve in DCM and wash with saturated

(to remove residual acidic species) and brine. Dry over -

Validation: Obtain a

H NMR spectrum.-

Success Criteria: Disappearance of triplets at ~3.0/3.5 ppm. Appearance of doublets at ~6.4/7.2 ppm.

-

Part 4: Drug Discovery Implications[1]

The choice between these two scaffolds significantly impacts the Developability of a drug candidate.

Metabolic Stability (The 6,7-Blockade)

Indoles are frequently metabolized via hydroxylation at C5, C6, or C7 by Cytochrome P450 enzymes, followed by glucuronidation.[1]

-

6,7-Dimethylindole: The methyl groups effectively block the C6 and C7 metabolic "soft spots." This often results in extended half-life (

) compared to unsubstituted indoles. -

Indoline Liability: Indolines are prone to dehydrogenation in vivo (converting back to indole) or N-oxidation.

Decision Matrix

Caption: Figure 3. Strategic decision tree for medicinal chemistry applications.

References

-

Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes. Organic Syntheses.

-

Katritzky, A. R., et al. (2010). Quantitative Measures of Aromaticity for Mono-, Bi-, and Tricyclic Penta- and Hexaatomic Heteroaromatic Ring Systems. Journal of the American Chemical Society.

-

Sundberg, R. J. (1996). Indoles.[2][3][4] Academic Press. (Standard Reference for Indole Chemistry).

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

-

Walker, M. A. (2004). Synthetic approaches to 6,7-disubstituted indoles.[5] Tetrahedron Letters.[4] (Specific relevance to 6,7-substitution patterns).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

The 6,7-Dimethylindoline Core: An Underexplored Scaffold with Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] While various substitution patterns on the indoline ring have been extensively explored, the 6,7-dimethylindoline moiety remains a notably underexplored chemical space. This technical guide provides a comprehensive overview of the 6,7-dimethylindoline core, postulating its potential natural occurrence, outlining synthetic strategies, and proposing methodologies for its biological evaluation. Drawing parallels with structurally related bioactive molecules, this document aims to stimulate research into this promising scaffold for the development of novel therapeutics.

Introduction: The Indoline Scaffold and the Significance of Methylation

The indoline (2,3-dihydroindole) ring system is a recurring motif in a vast array of pharmacologically active compounds.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Nature has extensively utilized the indole and indoline cores, with alkaloids representing a major class of secondary metabolites with diverse and potent biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3]

Methylation is a common and seemingly simple structural modification that can profoundly impact the physicochemical and pharmacological properties of a molecule. The addition of methyl groups can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of the indoline scaffold, methylation can alter the electronic properties of the aromatic ring and introduce steric constraints that can fine-tune its biological activity. While various methylated indoles and indolines have been isolated from natural sources and synthesized in the laboratory, the specific 6,7-dimethyl substitution pattern on the indoline core remains conspicuously absent in the current literature of naturally occurring alkaloids.

This guide will delve into the potential of the 6,7-dimethylindoline scaffold, exploring its hypothetical biosynthesis, synthetic accessibility, and proposing avenues for investigating its therapeutic promise.

Postulated Natural Occurrence and Biosynthesis

While no natural products containing the 6,7-dimethylindoline core have been definitively identified to date, the biosynthetic machinery for its formation likely exists in nature. The biosynthesis of indole and indoline alkaloids typically originates from the amino acid tryptophan.[3] The formation of the indoline ring is often achieved through the reduction of an indole precursor.

The key to the formation of a 6,7-dimethylindoline scaffold would be the enzymatic methylation of the aromatic ring. S-adenosyl methionine (SAM)-dependent methyltransferases are a large family of enzymes capable of transferring a methyl group to various nucleophilic atoms, including carbon atoms on aromatic rings.[4][5] Specifically, C-methylation of the indole nucleus is a known biosynthetic step in the formation of certain alkaloids.[4][5]

A putative biosynthetic pathway for a 6,7-dimethylindoline-containing natural product could involve the following key steps:

-

Tryptophan as the Precursor: The pathway would likely start with L-tryptophan.

-

Formation of the Indole Ring: Standard biosynthetic routes would lead to the formation of the indole moiety.

-

Sequential C-Methylation: Two distinct C-methyltransferases could catalyze the sequential methylation at the C6 and C7 positions of the indole ring. Alternatively, a single methyltransferase with broad substrate specificity might be responsible.

-

Reduction to Indoline: A reductase enzyme could then catalyze the reduction of the 2,3-double bond of the dimethylated indole to yield the 6,7-dimethylindoline core.

-

Further Tailoring: Subsequent enzymatic modifications, such as glycosylation, hydroxylation, or prenylation, could lead to a diverse array of final natural products.

The following diagram illustrates a hypothetical biosynthetic pathway leading to a 6,7-dimethylindoline scaffold.

Caption: A postulated biosynthetic pathway for the formation of a 6,7-dimethylindoline scaffold from L-tryptophan, involving sequential enzymatic methylation and subsequent reduction.

Synthetic Strategies for Accessing the 6,7-Dimethylindoline Core

The absence of known natural sources necessitates a reliance on chemical synthesis to access the 6,7-dimethylindoline scaffold for biological evaluation. Several synthetic strategies can be envisioned, leveraging established methodologies for the synthesis of substituted indolines.

General Synthetic Approach

A common and versatile approach to substituted indolines involves the reduction of a correspondingly substituted indole. The synthesis of the precursor, 6,7-dimethylindole, can be achieved through various established indole syntheses, such as the Fischer, Bischler, or Nenitzescu indole synthesis, using appropriately substituted starting materials.

Table 1: Overview of Potential Synthetic Routes to 6,7-Dimethylindole

| Synthesis Name | Starting Materials | Key Features |

| Fischer Indole Synthesis | 3,4-Dimethylphenylhydrazine and a suitable ketone or aldehyde (e.g., pyruvate) | Acid-catalyzed cyclization of a phenylhydrazone. |

| Bischler Indole Synthesis | 3,4-Dimethylaniline and an α-haloketone | Reaction of an aniline with an α-haloketone followed by cyclization. |

| Nenitzescu Indole Synthesis | 3,4-Dimethylaniline and a 1,4-benzoquinone | Reaction of an aniline with a benzoquinone to form a 5-hydroxyindole derivative. |

Once the 6,7-dimethylindole is obtained, it can be reduced to the corresponding indoline using various reducing agents.

Table 2: Common Reducing Agents for Indole to Indoline Conversion

| Reducing Agent | Reaction Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Acetic acid | Mild and selective reducing agent. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Acetic Acid, elevated pressure | Effective for complete reduction. |

| Zinc dust in acetic acid | Acetic acid | A classical method for indole reduction. |

Detailed Experimental Protocol: Synthesis of 6,7-Dimethylindoline

The following is a generalized, step-by-step protocol for the synthesis of 6,7-dimethylindoline, starting from 3,4-dimethylaniline.

Step 1: Synthesis of 6,7-Dimethylindole via the Bischler Indole Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline in a suitable solvent such as toluene.

-

Addition of α-Haloketone: To the stirred solution, add an α-haloketone (e.g., 2-chloro- or 2-bromoacetone) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 6,7-dimethylindole.

Step 2: Reduction of 6,7-Dimethylindole to 6,7-Dimethylindoline

-

Reactant Preparation: Dissolve the synthesized 6,7-dimethylindole in glacial acetic acid in a round-bottom flask.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Basify the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethylindoline.

Caption: A generalized workflow for the chemical synthesis and characterization of 6,7-dimethylindoline.

Spectroscopic Characterization

The structural elucidation of the synthesized 6,7-dimethylindoline and its derivatives would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the indoline core, the N-H proton (if not substituted), and two singlets for the two methyl groups at the C6 and C7 positions. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the 1,2,3,4-tetrasubstituted pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the two methyl carbons, the methylene carbons of the indoline ring, and the aromatic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula of the synthesized compounds. The fragmentation pattern in the mass spectrum can provide additional structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (for N-unsubstituted indoline), C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations of the aromatic ring.

Potential Biological Activities and Screening Strategies

Given the wide range of biological activities exhibited by other substituted indoline alkaloids, derivatives of the 6,7-dimethylindoline scaffold are promising candidates for various therapeutic applications. Drawing parallels from structurally similar compounds, several key biological activities should be investigated.

Table 3: Potential Biological Activities and Corresponding Screening Assays

| Potential Biological Activity | Rationale based on Structurally Similar Compounds | Proposed Screening Assays |

| Anticancer | Many indole and indoline alkaloids exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.[3] The 6,7-dimethoxy substitution pattern in other heterocyclic systems has been associated with anticancer activity. | MTT assay, cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), in vivo tumor models. |

| Antimicrobial | The indoline scaffold is present in several natural and synthetic antimicrobial agents. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria and fungi. |

| Neuroprotective | Indoline derivatives have shown promise in the treatment of neurodegenerative diseases by targeting various pathways. | Assays for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), monoamine oxidase (MAO) inhibition assays, neuroprotection assays against oxidative stress in neuronal cell lines. |

| Anti-inflammatory | Some indole alkaloids possess anti-inflammatory properties by inhibiting key inflammatory mediators. | Assays for inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells. |

Future Directions and Conclusion

The 6,7-dimethylindoline scaffold represents a significant, yet largely unexplored, area of chemical space with considerable potential for the discovery of novel therapeutic agents. While its natural occurrence remains to be confirmed, its synthetic accessibility opens the door for a systematic exploration of its pharmacological properties.

Future research in this area should focus on:

-

Synthesis of a diverse library of 6,7-dimethylindoline derivatives: Introducing various substituents at the N1 position and other available positions on the scaffold will be crucial to establish structure-activity relationships (SAR).

-

Comprehensive biological screening: Evaluating the synthesized compounds against a wide range of biological targets will help to identify promising lead compounds for different therapeutic areas.

-

Investigation of potential natural sources: Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with metabolomic approaches, could be employed to screen extracts from various organisms for the presence of 6,7-dimethylindoline-containing natural products.

-

Elucidation of biosynthetic pathways: If a natural source is identified, the elucidation of the biosynthetic pathway leading to the 6,7-dimethylindoline core would provide valuable insights into the enzymatic machinery involved and could pave the way for biosynthetic production of these compounds.

References

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Hovhannisyan, A. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 3781. [Link]

-

Kallscheuer, N., et al. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative-Scale Synthesis. ACS Catalysis, 12(22), 14068-14078. [Link]

-

Kallscheuer, N., et al. (2021). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition, 60(43), 23412-23418. [Link]

-

Kallscheuer, N., et al. (2025). Re‐engineering a transferase scaffold for indole C3 methylation in diketopiperazines. ChemBioChem. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

El-Sayed, M. A. A., et al. (2026). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. European Journal of Medicinal Chemistry, 301, 118187. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). NMR spectroscopic data for compounds 6 and 7 (δ in ppm). ResearchGate. [Link]

-

Kumar, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2250-2256. [Link]

-

Hovhannisyan, A. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

-

Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(3), 485-491. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3965-3979. [Link]

-

Zhang, P., et al. (2022). The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review. Molecules, 27(19), 6758. [Link]

-

Kaur, M., & Singh, M. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(1), 123. [Link]

-

Zakharenko, A. L., et al. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(6), 2697. [Link]

-

Patel, H. V., et al. (2022). Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[5][6][7]Triazolidine]-2,5'-Diones. Polycyclic Aromatic Compounds, 1-18. [Link]

-

Basavaraj, B. K., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(4), 576-586. [Link]

-

Tang, Z., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9367-9380. [Link]

-

Santos, C. S. P., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 987. [Link]

-

Zhang, Y., et al. (2026). Biosynthesis of Methylated Ditryptophan 2,5-Diketopeprazine Involves Cryptic N-nitrosation. Journal of the American Chemical Society. [Link]

-

Radwan, A. A., et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica, 71(2), 201-218. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 5. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of 6,7-Dimethylindoline from 6,7-Dimethylisatin

Introduction & Strategic Overview

Indolines (2,3-dihydro-1H-indoles) are privileged pharmacophores in drug discovery, serving as core scaffolds for GPCR ligands, kinase inhibitors, and analgesics. While unsubstituted indoline is commercially ubiquitous, specific substitution patterns like 6,7-dimethylindoline require precise de novo synthesis.

The Synthetic Challenge

The conversion of 6,7-dimethylisatin to 6,7-dimethylindoline presents a specific challenge: Steric Hindrance .

-

7-Methyl Effect: The methyl group at the 7-position is ortho to the reactive amine (N1). This creates steric bulk that can impede the approach of reducing agents and Lewis acids required for coordination.

-

Electronic Effect: The electron-donating nature of the dimethyl system makes the amide carbonyl (C2) less electrophilic, potentially slowing reduction kinetics compared to unsubstituted isatin.

This guide details two validated protocols to overcome these barriers:

-

Method A (LiAlH₄): The laboratory "Gold Standard" for rapid, high-conversion synthesis.

-

Method B (Borane-THF): A milder, scalable alternative that avoids aluminum byproducts.

Mechanistic Insight

The reduction of isatin to indoline is a multi-step hydride transfer. Understanding this pathway is critical for troubleshooting incomplete reductions (stopping at the oxindole stage).

Reaction Pathway[1][2][3][4][5][6][7]

-

C3 Reduction: The ketone at C3 is more electrophilic and reduces first, often forming a hydroxy intermediate or reducing directly to the methylene.

-

C2 Reduction: The amide (lactam) at C2 is more resistant. It requires activation (via Al or B coordination) to reduce to the amine.

-

Aromatization Risk: Over-oxidation or incomplete reduction can lead to indole formation, which is difficult to separate from indoline.

Figure 1: Mechanistic pathway. The reduction of the oxindole intermediate (orange) to indoline (green) is the rate-limiting step, often requiring reflux temperatures.

Pre-requisites & Safety

Critical Safety Parameters

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts violently with water/protic solvents. Must be handled under Nitrogen/Argon.

-

Borane-THF: Generates hydrogen gas. Store at 2-8°C; unstable at room temperature over long periods.

-

Indoline Stability: Indolines are sensitive to oxidation. Store the final product under inert gas at -20°C.

Equipment

-

Flame-dried glassware (Schlenk line preferred).

-

Reflux condenser with inert gas bypass.

-

Syringes/Cannulas for anhydrous transfer.

Protocol A: LiAlH₄ Reduction (Standard)

This method is preferred for small-to-medium scale (100 mg to 10 g) due to its reliability in forcing the reduction of the hindered C2 amide.

Reagents

-

6,7-Dimethylisatin (1.0 equiv)

-

LiAlH₄ (Pellets or Powder, 4.0 equiv)

-

Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.

Step-by-Step Methodology

-

System Preparation:

-

Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and septum.

-

Flush the system with Argon for 15 minutes.

-

-

Reagent Setup:

-

Flask: Charge with LiAlH₄ (4.0 equiv). Add anhydrous THF (approx. 10 mL per gram of isatin) at 0°C. Stir to form a grey slurry.

-

Funnel: Dissolve 6,7-dimethylisatin in minimal anhydrous THF. Note: If solubility is poor due to the methyl groups, use a Soxhlet extractor setup or add as a solid in small portions.

-

-

Addition (The Exotherm):

-

Add the isatin solution dropwise to the LiAlH₄ slurry at 0°C.

-

Observation: Gas evolution (H₂) will occur. The color will shift from orange/red (isatin) to a transient dark intermediate.

-

-

Reaction Drive:

-

Warm to room temperature, then heat to Reflux (66°C) .

-

Duration: 6–12 hours. Crucial: The 7-methyl group hinders the amide reduction. Do not stop early.

-

Monitoring: TLC (Hexane:EtOAc 3:1). Isatin (Orange spot) should disappear. Indoline is often UV active (blue fluorescence) and stains with Ehrlich’s reagent (pink/purple).

-

-

Fieser Quench (Critical for Filtration):

-

Cool to 0°C.[1]

-

For every x grams of LiAlH₄ used, add carefully in order:

-

x mL Water (slowly!)

-

x mL 15% NaOH solution

-

3x mL Water

-

-

Warm to RT and stir for 30 mins until a white granular precipitate forms (Aluminum salts).

-

-

Workup:

-

Filter through a Celite pad. Wash the pad extensively with Ether.

-

Dry filtrate over Na₂SO₄ and concentrate in vacuo.

-

Protocol B: Borane-THF Reduction (Scalable)

Preferred for larger scales (>10 g) or if LiAlH₄ safety regulations are prohibitive.

Reagents

-

6,7-Dimethylisatin (1.0 equiv)

-

Borane-THF Complex (1.0 M solution, 3.5 – 4.0 equiv)

-

HCl (6M, for hydrolysis)

Step-by-Step Methodology

-

Setup:

-

Flame-dried RBF under Argon.

-

Charge with 6,7-dimethylisatin (solid).

-

-

Addition:

-

Add Borane-THF solution (1.0 M) slowly via syringe/cannula at 0°C.

-

Note: Isatin may not dissolve immediately but will go into solution as it reacts.

-

-

Reflux:

-

Heat to reflux for 4–8 hours.

-

Checkpoint: The solution usually turns clear or pale yellow upon completion.

-

-

Quench & Hydrolysis (Essential):

-

Cool to 0°C.[1]

-

Add Methanol dropwise (vigorous H₂ evolution) to destroy excess Borane.

-

Concentrate the mixture to dryness (removes trimethyl borate).

-

Hydrolysis: Redissolve residue in Ethanol/6M HCl (1:1) and reflux for 1 hour. Why? This breaks the stable Borane-Amine complex formed at the indoline nitrogen.

-

-

Extraction:

-

Basify with NaOH to pH > 10.

-

Extract with Dichloromethane (DCM) or Ether.

-

Purification & Characterization

Due to the lipophilicity added by the dimethyl groups, the product is less polar than standard indoline.

Purification Strategy

-

Flash Chromatography: Silica Gel.[4]

-

Eluent: Hexane:Ethyl Acetate (Start 95:5

Gradient to 80:20). -

Storage: Store under Argon at -20°C (Indolines darken upon air exposure).

Data Comparison Table

| Feature | 6,7-Dimethylisatin (Starting) | 6,7-Dimethylindoline (Product) |

| Appearance | Orange/Red Solid | Pale Yellow/Colorless Oil or Low-melt Solid |

| C=O Signal (IR) | Strong bands ~1730, 1610 cm⁻¹ | Absent |

| ¹H NMR (Key) | No aliphatic CH₂ signals | Two triplets (or multiplets) at ~3.0 ppm (C3-H) and ~3.5 ppm (C2-H) |

| NH Signal | Broad singlet ~11.0 ppm (Amide) | Broad singlet ~3.0–5.0 ppm (Amine) |

Experimental Workflow Diagram

Figure 2: Operational workflow for the isolation of 6,7-dimethylindoline.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product remains orange | Incomplete reduction (Oxindole remains). | Increase reflux time or LiAlH₄ equivalents. The 7-Me group slows kinetics. |

| Low Yield | Product lost in Aluminum salts (LAH method). | Use Soxhlet extraction on the Celite/Salt cake to recover trapped product. |

| Blue/Green impurity | Oxidation to Indole. | Degas all solvents. Perform workup rapidly. |

References

-

Bergman, J. (1971).[5] Synthesis of 3-Substituted Indoles Starting from Isatin.[6][7][5] Acta Chemica Scandinavica, 25, 1277–1280.[5] 5

-

Silva, J. F. M., et al. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.[6] 6

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[6][7][5][8] 8

-

Jayaraman, A., et al. (2019). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University / ORCA. 9

-

Organic Syntheses. (1985). 4-Benzyloxyindole (Example of Indole/Isatin derivative manipulation). Org.[10] Synth. 63, 214. 2

Sources

- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. adichemistry.com [adichemistry.com]

Application Note: A Strategic Approach to the Synthesis of Hydropyrido[1,2-a]indole-6(7H)-ones

Introduction and Strategic Rationale

The hydropyrido[1,2-a]indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds. The synthesis of derivatives, such as the hydropyrido[1,2-a]indole-6(7H)-one series, is of significant interest for drug discovery programs. While various modern synthetic methods exist for this ring system[1][2][3], this guide details a robust, classical, and highly adaptable multi-step pathway.

The user-specified starting material, dimethylindoline, is not a commonly cited precursor for this specific target. Therefore, this application note presents a more chemically versatile and well-documented strategy commencing from a readily available substituted N,N-dimethylaniline. This approach leverages the foundational principles of heterocyclic chemistry to construct the target molecule through a logical three-stage sequence:

-

Arylhydrazine Formation: Synthesis of a key dimethyl-substituted phenylhydrazine intermediate from a corresponding dimethylaniline.

-

Fischer Indole Synthesis: Construction of the core indole ring system functionalized with a carboxylic acid side chain, primed for cyclization.

-

Intramolecular Friedel-Crafts Acylation: The final ring-closing step to furnish the desired tricyclic hydropyrido[1,2-a]indole-6(7H)-one scaffold.

This guide provides the mechanistic reasoning behind each step, detailed experimental protocols, and insights into critical process parameters, ensuring scientific integrity and reproducibility.

Part 1: Synthesis of the Key Arylhydrazine Intermediate

Conceptual Overview: The journey to our target begins with the synthesis of a substituted phenylhydrazine. This class of compounds is the cornerstone of the Fischer indole synthesis. The most reliable method to produce an arylhydrazine from an aniline involves a two-step sequence: diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt. To achieve this starting from an N,N-dimethylaniline, a preliminary nitrosation and reduction sequence is employed to generate the requisite N,N-dimethylphenylhydrazine. A general, adaptable protocol is outlined below.

Workflow Diagram: Synthesis of Arylhydrazine

Caption: Workflow for the synthesis of a dimethylphenylhydrazine intermediate.

Protocol 1: Synthesis of 4-N,N-Dimethylphenylhydrazine Hydrochloride

This protocol adapts the standard procedure for converting an aniline to a hydrazine[4].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

|---|---|---|---|

| 3,4-Dimethylaniline | 121.18 | 100 | 12.12 g |

| Concentrated HCl | 36.46 | 300 | ~25 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 110 | 7.59 g |

| Stannous Chloride (SnCl₂) | 189.60 | 250 | 47.4 g |

| Deionized Water | 18.02 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

Procedure:

-

Diazotization:

-

In a 500 mL beaker, suspend 3,4-dimethylaniline (12.12 g, 100 mmol) in 100 mL of water.

-

Carefully add concentrated HCl (25 mL, ~300 mmol) while stirring. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (7.59 g, 110 mmol) in 30 mL of water and add it dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

-

Reduction:

-

In a separate 1 L beaker, dissolve stannous chloride (47.4 g, 250 mmol) in 50 mL of concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride should form.

-

Allow the mixture to stand for 1 hour, then collect the precipitate by vacuum filtration.

-

-

Purification:

-

Wash the crude product with a small amount of cold water, followed by diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to yield the dimethylphenylhydrazine hydrochloride.

-

Expert Insights:

-

Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

-

Choice of Reducing Agent: While stannous chloride is effective, sodium sulfite can also be used as a milder reducing agent, which may be preferable for substrates with sensitive functional groups.

Part 2: Fischer Indole Synthesis of the Indole-3-propionic Acid Intermediate

Conceptual Overview: The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and an enolizable ketone or aldehyde[5]. The mechanism involves the formation of a phenylhydrazone, followed by tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia[7]. For our purpose, reacting the synthesized dimethylphenylhydrazine with a cyclic dicarboxylic anhydride, such as glutaric anhydride, provides a direct route to an indole-3-propionic acid derivative, which is the ideal precursor for the final ring closure.

Reaction Mechanism: Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Protocol 2: Synthesis of 2-(4,5-Dimethyl-1H-indol-2-yl)propanoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

|---|---|---|---|

| Dimethylphenylhydrazine HCl | (Varies) | 50 | (Calculated) |

| Glutaric Anhydride | 114.10 | 55 | 6.28 g |

| Polyphosphoric Acid (PPA) | - | - | ~50 g |

| Ice Water | - | - | ~500 mL |

| Ethyl Acetate | 88.11 | - | As needed |

| Saturated NaCl (brine) | - | - | As needed |

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (~50 g).

-

Heat the PPA to 80 °C with stirring.

-

-

Condensation and Cyclization:

-

In a separate beaker, mix the dimethylphenylhydrazine hydrochloride (50 mmol) and glutaric anhydride (6.28 g, 55 mmol).

-

Carefully add this solid mixture portion-wise to the hot PPA over 15 minutes. An exothermic reaction will occur.

-

After the addition is complete, increase the temperature to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to about 60 °C and pour it slowly and carefully onto 500 mL of crushed ice with vigorous stirring.

-

The solid product will precipitate. Stir for 1 hour until all the PPA is dissolved.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

For further purification, the crude solid can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Recrystallization from an ethanol/water mixture may be performed if necessary.

-

Expert Insights:

-

Catalyst Choice: Polyphosphoric acid (PPA) acts as both the acidic catalyst and the solvent. Other strong acids like sulfuric acid or Eaton's reagent can also be effective[5][8].

-

Reactant Choice: Using a cyclic anhydride is a strategic choice that installs the necessary carboxylic acid side chain in a single step, avoiding the need for a more complex keto-ester[9].

Part 3: Intramolecular Friedel-Crafts Acylation for Final Cyclization

Conceptual Overview: The final step involves an intramolecular Friedel-Crafts acylation to form the six-membered pyridone ring. In this reaction, the indole ring acts as the nucleophile, and an electrophilic acylium ion, generated from the propionic acid side chain, serves as the electrophile. This cyclization is typically promoted by strong Lewis acids or dehydrating acids like PPA or Eaton's reagent[10][11]. The reaction preferentially occurs at the C3 position of the indole ring if unsubstituted, but in our case, the cyclization will occur at the electron-rich C1 (nitrogen) and C3 positions to form the fused ring system.

Protocol 3: Synthesis of 8,9-Dimethyl-2,3-dihydropyrido[1,2-a]indole-6(7H)-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

|---|---|---|---|

| Indole-propionic acid derivative | (From Part 2) | 20 | (Calculated) |

| Eaton's Reagent (P₂O₅ in MsOH) | - | - | ~40 mL |

| Dichloromethane (DCM) | 84.93 | - | ~100 mL |

| Saturated NaHCO₃ solution | - | - | As needed |

| Ice | - | - | As needed |

Procedure:

-

Reaction Setup:

-

Dissolve the indole-propionic acid derivative (20 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

-

Cyclization:

-

Slowly add Eaton's reagent (~40 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure hydropyrido[1,2-a]indole-6(7H)-one.

-

Expert Insights:

-

Cyclization Reagents: Eaton's reagent is highly effective for intramolecular Friedel-Crafts acylations. Alternatively, converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by treatment with a Lewis acid like AlCl₃ is a classic alternative[10][12].

-

Reaction Control: The reaction is typically clean, but prolonged reaction times or high temperatures can lead to side products. Monitoring by TLC is essential for determining the optimal reaction time.

References

-

Alfa Chemistry. Fischer Indole Synthesis.

-

Wikipedia. Fischer indole synthesis.

- G.W. Gribble, et al. (2025). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles.

-

M.R. Saeedi, et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC, NIH.

-

Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.

-

Chemistry Steps. Friedel-Crafts Acylation.

- S.A. Khan, et al.Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.

-

ResearchGate. Fischer indole synthesis with cyclic ketones.

-

The Journal of Organic Chemistry. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. ACS Publications.

-

N.J. Tom, et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC, NIH.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

-

S. France, et al. (2011). An efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(iii)-catalyzed tandem cyclopropane ring-opening/Friedel–Crafts alkylation sequence. Chemical Communications, RSC Publishing.

- ResearchGate.Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Available]

-

Green Chemistry, RSC Publishing. Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes.

-

Google Patents. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.

-

L.L. Anderson, et al. (2016). Catalytic Asymmetric Synthesis of Dihydropyrido[1,2-a]indoles from Nitrones and Allenoates. Angewandte Chemie International Edition in English.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Catalytic Asymmetric Synthesis of Dihydropyrido[1,2-a]indoles from Nitrones and Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 6,7-dimethylindoline in organic solvents vs water

Welcome to the technical support center for 6,7-dimethylindoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility characteristics of this compound and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 6,7-dimethylindoline in organic solvents and water?

While specific quantitative solubility data for 6,7-dimethylindoline is not extensively documented in publicly available literature, we can infer its behavior based on its chemical structure and data from structurally related compounds.

-

In Water: 6,7-dimethylindoline is expected to have low solubility in neutral aqueous solutions . The indoline core is largely nonpolar, and the two methyl groups further increase its lipophilicity (hydrophobicity). This is consistent with the observed low water solubility of similar heterocyclic compounds like 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.[1]

-

In Organic Solvents: 6,7-dimethylindoline is predicted to be soluble in a range of organic solvents . The general principle of "like dissolves like" suggests that it will be more soluble in solvents with similar polarity.[2] Good solubility is anticipated in:

-

Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Structurally similar compounds, like 6,7-dimethoxy-4-phenoxy-quinoline, demonstrate good solubility in these solvents.[3]

-

Alcohols: such as methanol and ethanol.

-

Chlorinated Solvents: such as dichloromethane and chloroform.

-

Ethers: such as diethyl ether and tetrahydrofuran (THF).[4]

-

-

Effect of pH: The indoline structure contains a basic nitrogen atom. Therefore, the aqueous solubility of 6,7-dimethylindoline is expected to increase significantly in acidic conditions (low pH). Protonation of the nitrogen atom forms a more polar salt, which is more readily dissolved in water.[5][6]

Q2: I am having trouble dissolving 6,7-dimethylindoline in my desired solvent. What can I do?

Encountering dissolution challenges is common, especially with compounds that have low aqueous solubility.[7][8] Here are several troubleshooting strategies to consider:

-

Solvent Selection: If you are using an aqueous buffer, the low intrinsic solubility might be the issue. Consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol first.[9]

-

pH Adjustment: For aqueous solutions, lowering the pH with a dilute acid (e.g., 5% HCl) can dramatically improve solubility by forming a soluble salt.[4][5][6]

-

Gentle Heating: Gently warming the solution can increase the rate of dissolution. However, be cautious about potential compound degradation at elevated temperatures.

-

Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

-

Co-solvents: For in-vivo studies or cell-based assays where high concentrations of organic solvents are not ideal, consider using a co-solvent system. A common formulation involves a mixture of DMSO, polyethylene glycols (PEGs), and a surfactant like Tween 80.[9]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues with 6,7-dimethylindoline.

Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

-

Cause: This is a common issue known as "crashing out." The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.

-

Solutions:

-

Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of 6,7-dimethylindoline in your aqueous medium.

-

Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution may keep the compound dissolved.

-

Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or sodium lauryl sulfate (SLS), to the aqueous buffer can help to keep the compound in solution.[10]

-

Complexation Agents: For in-vitro or in-vivo applications, cyclodextrins can be used to encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[3][11]

-

Issue 2: The solid 6,7-dimethylindoline is not dissolving in a nonpolar organic solvent.

-

Cause: While expected to be soluble in many organic solvents, there can be exceptions based on the specific solvent and the crystalline form of the solid.

-

Solutions:

-

Try a More Polar Organic Solvent: If a nonpolar solvent like hexane is not effective, switch to a more polar option such as ethyl acetate, dichloromethane, or an alcohol.

-

Apply Gentle Heat and Stirring: As with aqueous solutions, gentle heating and vigorous stirring can aid dissolution.

-

Check Compound Purity: Impurities can sometimes affect solubility.

-

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a high-concentration stock solution of 6,7-dimethylindoline in DMSO.

-

Weighing: Accurately weigh the desired amount of 6,7-dimethylindoline powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use gentle warming (not exceeding 37°C) or sonication to aid the process. The final solution should be clear and free of any visible particles.[3]

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: General Method for Determining Solubility

This qualitative method can be used to quickly assess the solubility of 6,7-dimethylindoline in various solvents.[4][5]

-

Sample Preparation: Place a small, known amount of 6,7-dimethylindoline (e.g., 10 mg) into a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, 5% HCl, 5% NaOH, or an organic solvent) in small portions (e.g., 0.1 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[2]

-

Observation: Observe if the solid dissolves completely. Continue adding solvent until the solid is fully dissolved or until a significant volume has been added without complete dissolution.

-

Classification: Based on the amount of solvent required, you can classify the compound's solubility in that solvent.

Visualizing the Solubility Workflow

The following diagram illustrates a typical workflow for handling and dissolving a poorly water-soluble compound like 6,7-dimethylindoline.

Caption: Workflow for dissolving 6,7-dimethylindoline.

Summary of Expected Solubility

| Solvent Class | Examples | Expected Solubility of 6,7-dimethylindoline |

| Aqueous (Neutral) | Water, PBS | Low |

| Aqueous (Acidic) | Dilute HCl | High |

| Polar Aprotic | DMSO, DMF | High |

| Alcohols | Ethanol, Methanol | High |

| Chlorinated | Dichloromethane | High |

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. Retrieved from [Link]

-

Kadia, K., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]

-

Rohrs, B. R. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Retrieved from [Link]

-

Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

-

Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

-

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. (2025, October 15). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. chem.ws [chem.ws]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ijmsdr.org [ijmsdr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. agnopharma.com [agnopharma.com]

Technical Support Center: Troubleshooting 6,7-Dimethylindoline N-Substitution

Topic: Optimization of N-substitution yields for 6,7-dimethylindoline. Ticket ID: IND-67-SUB-ERR Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnosis: The "Ortho-Wall" Effect

If you are experiencing low yields (<40%) or no conversion with 6,7-dimethylindoline, the primary culprit is almost certainly steric hindrance at the C7 position , compounded by the electronic nature of the indoline core.

Unlike typical secondary amines, the nitrogen in 6,7-dimethylindoline is flanked by a methyl group at the 7-position. This creates a "steric wall" that blocks the trajectory of incoming electrophiles. Furthermore, the electron-rich nature of the 6,7-dimethyl system makes the substrate highly prone to oxidative dehydrogenation (reverting to the indole), which is often mistaken for decomposition.

Visualizing the Problem

Figure 1: Mechanistic bottlenecks caused by the 6,7-substitution pattern.

Troubleshooting Module: N-Alkylation (S_N2)

Common Failure Mode: Using weak bases (K₂CO₃, Cs₂CO₃) in acetone/acetonitrile results in <10% conversion because the nucleophile cannot overcome the steric barrier to attack the alkyl halide.

The Fix: You must generate the "naked" anion using a strong base in a polar aprotic solvent.

Protocol: High-Force N-Alkylation

| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) | Why? |

| Base | K₂CO₃ or Et₃N | NaH (60% in oil) or LiHMDS | Generates the highly reactive amide anion ( |

| Solvent | Acetone, MeCN | DMF or NMP | High dielectric constant dissociates the ion pair, exposing the |

| Temperature | Reflux | 0°C to RT | Lower temp prevents elimination of the alkyl halide, which is a competing side reaction. |

| Electrophile | Alkyl Bromide/Chloride | Alkyl Iodide | Iodide is a better leaving group ( |

Step-by-Step:

-

Dry Setup: Flame-dry a flask and purge with Argon (Critical: prevents oxidation).

-

Deprotonation: Dissolve 6,7-dimethylindoline (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.[1]

-

Anion Formation: Add NaH (1.5 equiv) portion-wise. Stir at 0°C for 30 mins. Look for H₂ bubbling to cease.

-

Addition: Add Alkyl Iodide (1.2 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. Monitor via LCMS.[1]

-

Note: If reaction stalls, add TBAI (10 mol%) as a phase transfer catalyst to activate the electrophile.

-

Troubleshooting Module: N-Arylation (Buchwald-Hartwig)

Common Failure Mode: Using standard ligands like BINAP or Xantphos. These ligands are too bulky to accommodate the 7-methyl group of the indoline and the aryl halide, or they fail to promote the reductive elimination step.

The Fix: Switch to Buchwald 4th Generation Precatalysts with dialkylbiaryl phosphine ligands designed for sterically hindered secondary amines.

Ligand Selection Matrix

| Ligand | Suitability for 6,7-Dimethylindoline | Performance Notes |

| RuPhos | Excellent (First Choice) | Specifically designed for bulky secondary amines. The isopropyl groups on the ligand create a pocket that facilitates reductive elimination. |

| BrettPhos | Poor | Optimized for primary amines. Often fails with hindered secondary amines. |

| BINAP | Poor | Bite angle is rigid; steric clash with the 7-Me group prevents Pd coordination. |

| XPhos | Moderate | Can work for less hindered aryl halides, but RuPhos is superior for this substrate. |

Protocol: RuPhos-Mediated Coupling

Reaction: 6,7-Dimethylindoline + Aryl Bromide

-

Catalyst: Use RuPhos Pd G4 (1–3 mol%).

-

Why G4? It is air-stable and ensures a 1:1 L:Pd ratio, preventing the formation of inactive Pd species.

-

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS .

-

Note: Weak bases (Carbonates) are usually insufficient for hindered substrates in Pd-catalysis.

-

-

Solvent: Toluene or Dioxane (anhydrous, degassed).

-

Temp: 80–100°C.

Workflow Diagram:

Figure 2: Decision tree for optimizing Pd-catalyzed N-arylation.

FAQ: Specific Troubleshooting Scenarios

Q: My reaction mixture turned black/brown, and I see a new spot on TLC that fluoresces strongly blue/purple. What happened? A: You likely oxidized your starting material.

-

Cause: 6,7-dimethylindoline is electron-rich. In the presence of trace oxygen and heat (or Pd catalysts), it aromatizes to 6,7-dimethylindole .

-

Fix: You must strictly degas solvents (sparge with Argon for 15 mins) and run the reaction under an inert atmosphere. If using Pd-catalysis, add the catalyst last or as a solid to the frozen solvent if possible.

Q: I am trying to acylate (add R-C=O) but getting low yields with Acid Chlorides + Pyridine. A: Pyridine is often too weak a base/catalyst for the 7-Me hindered system.

-

Fix: Switch to DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst (10–20 mol%) with Et₃N or DIPEA in DCM. The DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the indoline.

Q: Can I use reductive amination (Aldehyde + NaBH(OAc)₃)? A: This is extremely difficult with 6,7-dimethylindoline. The formation of the iminium ion intermediate is sterically disfavored and reversible.

-

Recommendation: Avoid reductive amination. Use N-alkylation (Method 2) or N-acylation followed by reduction (e.g., LiAlH₄ reduction of the amide) to get the alkylated amine.

References

-

Buchwald-Hartwig Coupling of Hindered Amines

-

Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed N-Arylation of Indolines. Organic Letters.[2]

- Context: Establishes the difficulty of indoline arylation and the necessity of specific ligand classes.

-

-

RuPhos Ligand Specificity

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3] Chemical Reviews.

- Context: Defines RuPhos as the superior ligand for sterically hindered secondary amines.

-

-

Indoline Oxidation Potentials

-

Hibino, S., & Choshi, T. (2002). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports.

- Context: Discusses the ease of oxidation of substituted indolines to indoles.

-

-

Steric Hindrance in N-Alkylation

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Context: Foundational text explaining the kinetic penalties of ortho-substitution in SN2 reactions.

-

Sources

Stability of 6,7-dimethyl-2,3-dihydro-1H-indole in acidic conditions

This guide serves as a specialized Technical Support Hub for researchers working with 6,7-dimethyl-2,3-dihydro-1H-indole (also known as 6,7-dimethylindoline).[1][2] It is designed to troubleshoot stability issues, specifically focusing on acidic environments and oxidative degradation.[1][2]

Product Category: Heterocyclic Building Blocks / Indoline Derivatives Primary Stability Concern: Oxidative Dehydrogenation & Acid-Mediated Polymerization Support Level: Senior Application Scientist[1][2]

PART 1: CRITICAL ALERTS & STABILITY OVERVIEW

Status:

-

The "Pink/Red" Warning: If your colorless oil or white solid turns pink, red, or brown, oxidation has occurred .[2] This color change typically indicates the formation of the corresponding indole (6,7-dimethylindole) or coupled quinoid oligomers.[2]

-

Acidic Stability Paradox:

-

In Solution (Dilute Acid): The compound is generally STABLE in dilute non-oxidizing acids (e.g., 1M HCl) because protonation of the nitrogen (

hybridized) prevents lone-pair participation in oxidative coupling. -

In Solution (Concentrated/Oxidizing Acid): Strong acids (conc.[1][2]

) or oxidizing acids (

-

PART 2: TROUBLESHOOTING GUIDES (Q&A)

Scenario A: Degradation During Storage or Workup [1]

Q: My sample turned from a pale oil to a dark red gum after acid extraction. What happened? A: This is likely Aerobic Oxidation during Neutralization .[1][2] While the indoline is stable as a protonated cation in the acid layer, the moment you neutralize the acid (raise pH > 7) to extract the free base, the nitrogen lone pair becomes available.

-

Mechanism: The 6,7-dimethyl substitution exerts a positive inductive effect (+I), making the ring highly electron-rich.[1][2] In the presence of atmospheric oxygen, the free base undergoes oxidative dehydrogenation to form 6,7-dimethylindole, which is aromatic but can further polymerize to colored oligomers.

-

Solution: Perform all neutralizations and extractions under an inert atmosphere (

or Ar). Use degassed solvents.[1][2]

Q: I see a new peak at [M-2] in my LC-MS. Is this an impurity? A: Yes, this is the Indole Derivative .[1][2]

-

Observation: Mass shift of -2 Da (e.g., MW 147

145).[1][2] -

Cause: Spontaneous dehydrogenation of the 2,3-dihydro bond.[1][2]

-

Fix: If the impurity is <5%, you can purify via recrystallization (if solid) or column chromatography.[2] Note: Silica gel is slightly acidic and can sometimes catalyze further degradation; use basic alumina or neutralized silica if possible.[2]

Scenario B: Handling in Acidic Media

Q: Can I store 6,7-dimethylindoline in 1N HCl for long periods? A: Yes, but with caveats. The hydrochloride salt is the most stable form of this molecule.[2] However, if the solution is exposed to light or air, slow photo-oxidation can still occur.[1][2]

-

Recommendation: Store as a solid hydrochloride salt at -20°C. If solution storage is mandatory, use degassed 1N HCl, seal under argon, and wrap the vial in foil.[1][2]

Q: The compound precipitates when I add concentrated HCl. Is this normal? A: Yes. The hydrochloride salt of 6,7-dimethylindoline is likely less soluble in cold, concentrated acid (common ion effect) than in water.[1] This precipitate is your stabilized product.[1][2]

-

Action: Filter the precipitate, wash with cold ether (to remove non-basic impurities), and dry under vacuum. This is an excellent purification method.[1][2]

PART 3: MECHANISTIC VISUALIZATION

The following diagram illustrates the stability dichotomy between the salt and free base forms, highlighting the degradation pathway.

Caption: Stability pathway showing the protective effect of protonation (Green) vs. the oxidative degradation risk of the free base (Yellow/Red).

PART 4: OPTIMIZED PROTOCOLS

Protocol 1: Preparation of the Stable Hydrochloride Salt

Use this protocol to stabilize the compound for long-term storage.

-

Dissolution: Dissolve the crude 6,7-dimethylindoline free base oil in a minimum amount of dry diethyl ether or ethyl acetate (degassed).[1][2]

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl in diethyl ether (or dioxane) dropwise with stirring.

-

Precipitation: A white to off-white solid should precipitate immediately.[1][2]

-

Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen funnel).

-

Washing: Wash the cake with cold, dry ether to remove oxidized impurities (which often remain in the filtrate).[2]

-

Drying: Dry under high vacuum (0.1 mmHg) for 4 hours. Store at -20°C.

Protocol 2: Troubleshooting "Pink" Solutions (Purification)

Use this if your acidic reaction mixture has developed a color.

-

Check pH: Ensure the solution is acidic (pH < 2).[1][2] The colored impurities are often organic-soluble neutral species (indoles/oligomers), while your product is a water-soluble cation.[1][2]

-